2-(3-Acetyl-1H-indol-1-YL)acetamide
Description
By integrating these principles, researchers can navigate the vast chemical space of indole-acetamide derivatives more efficiently, leading to the discovery of optimized lead compounds with therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJVBEMJTHHQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359201 | |
| Record name | BAS 07211360 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799264-84-9 | |
| Record name | BAS 07211360 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Dissection and Biological Target Elucidation of Indole Acetamide Derivatives
Enzyme Inhibition Profiles and Molecular Pathways
Indole-acetamide derivatives have been shown to interact with a variety of enzymes that are crucial for cellular function and are implicated in numerous diseases. Their inhibitory profiles reveal complex interactions that can modulate metabolic and signaling pathways.
The ability of indole-acetamide derivatives to modulate metabolic enzymes highlights their therapeutic potential in metabolic disorders.
α-Amylase: A series of indole-3-acetamide (B105759) derivatives has been synthesized and evaluated for their inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. All tested compounds displayed good inhibition against the enzyme. nih.gov Notably, some derivatives exhibited potent inhibition, comparable to the standard drug acarbose (B1664774). nih.gov Molecular docking studies suggest that these compounds interact with the active site of the α-amylase enzyme. nih.govacs.org
| Compound Reference | IC₅₀ (μM) vs. α-Amylase |
| Compound 6 | 1.14 ± 0.15 |
| Compound 11 | 1.09 ± 0.11 |
| Compound 15 | 1.19 ± 0.12 |
| Compound 18 | 1.11 ± 0.13 |
| Acarbose (Standard) | 0.92 ± 0.40 |
| Data sourced from a study on indole-3-acetamide derivatives. nih.gov |
Heme Oxygenase (HO): Heme oxygenase-1 (HO-1) is a critical enzyme in heme catabolism and plays a cytoprotective role in normal cells, but also promotes survival in cancer cells. nih.govresearchgate.net Novel acetamide-based inhibitors of HO-1 have been developed and evaluated. nih.govresearchgate.net Molecular modeling suggests a "double-clamp" binding interaction within the enzyme's active site. nih.gov
There is currently limited specific information available in the provided search results regarding the direct modulation of Acetylcholinesterase or Diacylglycerol Kinase Gamma by 2-(3-Acetyl-1H-indol-1-YL)acetamide or closely related indole-acetamide derivatives.
Indole-acetamides interfere with key proteins and kinases involved in cell signaling, proliferation, and survival, making them attractive candidates for cancer therapy.
Tubulin: The indole (B1671886) nucleus is a core structure in many microtubule inhibitors. nih.gov Indole derivatives, including arylthioindoles (ATIs) and indole-2-carbohydrazides, are potent inhibitors of tubulin polymerization and have been shown to bind at the colchicine (B1669291) site of β-tubulin. nih.govmdpi.com Docking studies have revealed that the indole NH can form a hydrogen bond with αThr179, contributing to the binding affinity. nih.gov Certain derivatives have demonstrated potent inhibition of tubulin assembly with IC₅₀ values in the low micromolar range. nih.govmdpi.com
Histone Deacetylases (HDACs): HDACs are key regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govyoutube.com A number of indole-based derivatives have been developed as HDAC inhibitors. nih.govgoogle.com For instance, a series of indole-based hydroxamic acid derivatives exhibited potent, nanomolar inhibition of HDAC1 and HDAC6 and demonstrated significant anti-proliferative activity in tumor cell lines. nih.gov
| Compound Reference | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| Compound 4o | 1.16 | 2.30 |
| Compound 4k | 115.20 | 5.29 |
| Data sourced from a study on indole-based hydroxamic acid derivatives. nih.gov |
Sirtuins: Sirtuins are a class of NAD⁺-dependent deacetylases (Class III HDACs) involved in various cellular processes. 34.237.233 Indole derivatives are among the most potent and selective inhibitors of SIRT1. 34.237.233nih.gov The inhibitor EX-527, which contains an indole core, has an IC₅₀ value as low as 38 nM, depending on assay conditions. nih.gov Kinetic analyses indicate that these inhibitors bind after the release of nicotinamide (B372718) from the enzyme, preventing the release of the deacetylated peptide product. 34.237.233
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. nih.govasianpubs.org Several classes of indole derivatives have been identified as potent GSK-3β inhibitors. nih.govnih.govasianpubs.org A series of 3-benzisoxazolyl-4-indolyl-maleimides showed potent inhibition, with the most active compound having an IC₅₀ value of 0.73 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a central role in cell proliferation and is a major target in oncology. nih.govresearchgate.net Numerous indole derivatives have been designed as EGFR inhibitors. nih.govnih.govmdpi.comresearchgate.net Some have shown dual inhibitory activity against both EGFR and SRC kinases, while others incorporating oxadiazole and benzothiazole (B30560) moieties within an acetamide (B32628) framework have also demonstrated significant EGFR inhibition with IC₅₀ values in the low micromolar range. nih.govnih.gov
Bcl-2 Family Proteins (Bcl-2, Mcl-1): The anti-apoptotic proteins of the Bcl-2 family are key regulators of programmed cell death and are frequently overexpressed in cancers. nih.govnih.gov Acetamide derivatives have been specifically investigated for their potential to inhibit these proteins. nih.gov Indole-based compounds have been designed as potent inhibitors of Bcl-2 and have also shown dual inhibitory activity against both Bcl-2 and Mcl-1. nih.gov
Information regarding the direct interaction of indole-acetamide derivatives with DNA Topoisomerases, CDK-5, and Bcr-Abl is limited in the provided search results, although Bcr-Abl degradation has been noted as a downstream effect of HDAC inhibition. monash.edu
Receptor and Ion Channel Modulatory Activities
The structural versatility of indole-acetamides allows them to bind to various receptors and ion channels, leading to either agonistic or antagonistic effects.
While direct binding data for this compound on the listed targets is not available, related indole structures show relevant activity. For example, indole acetic acid derivatives can inhibit ectonucleotidases, enzymes that increase the concentration of adenosine (B11128) in the tumor microenvironment, which in turn acts on A2A and A2B adenosine receptors. nih.gov This represents an indirect modulation of adenosine receptor pathways.
There is currently no specific information in the provided search results regarding the modulation of the GABAA Chloride Channel, Translocator Protein, MDM2 Protein, or Kelch-like ECH-associated protein 1 by closely related indole-acetamide derivatives.
Different indole-based structures have been shown to act as either agonists or antagonists at various receptors.
Agonistic Activity: A series of indole-2-carboxamides, which are structurally related to indole-acetamides, were identified as novel and selective agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and inflammation. mdpi.com
Antagonistic Activity: A new series of indole amide derivatives were identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin (B15479496) D2 implicated in allergic and inflammatory diseases. nih.gov Similarly, indole-3-acetic acid derivatives have been developed as selective CRTH2 antagonists. nih.gov
Molecular Mechanisms Underpinning Diverse Biological Responses
The diverse biological activities of indole-acetamide derivatives stem from their ability to modulate multiple key cellular targets simultaneously. The inhibition of crucial enzymes and signaling proteins, as detailed above, triggers a cascade of downstream events that collectively determine the cellular response.
For instance, the inhibition of tubulin polymerization directly interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov This is a primary mechanism for the anticancer effects of many indole derivatives. nih.gov
Similarly, the inhibition of protein kinases like EGFR and GSK-3β disrupts vital signaling pathways that control cell growth, proliferation, and survival. nih.govnih.gov By blocking these pathways, indole-acetamide derivatives can suppress tumor growth and induce cell death.
Furthermore, the epigenetic modifications induced by the inhibition of HDACs and sirtuins can lead to the re-expression of tumor suppressor genes and the down-regulation of oncogenes. nih.govnih.gov This can sensitize cancer cells to apoptosis and inhibit their proliferation. The inhibition of anti-apoptotic proteins like Bcl-2 directly restores the cell's ability to undergo programmed cell death. nih.gov The cumulative effect of these molecular interactions—disruption of the cytoskeleton, blockade of survival signals, and epigenetic reprogramming—underpins the broad therapeutic potential of indole-acetamide derivatives in diseases like cancer. nih.govmdpi.com
Signaling Pathways Regulating Anti-inflammatory Responses (e.g., NF-κB, COX-2, TNF-α)
The anti-inflammatory effects of this compound and its derivatives are linked to their ability to modulate crucial signaling pathways that orchestrate the inflammatory response. Research indicates that these compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov By inhibiting the NF-κB pathway, these indole-acetamide derivatives can effectively decrease the production of a wide array of inflammatory mediators, thereby mitigating the inflammatory cascade.
A significant aspect of their anti-inflammatory action is the inhibition of Cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The ability of certain indole derivatives to suppress COX-2 activity contributes to their anti-inflammatory potential. nih.gov
| Target Pathway/Enzyme | Observed Effect of Indole-Acetamide Derivatives |
| NF-κB | Inhibition of activation, leading to reduced expression of pro-inflammatory genes. nih.gov |
| COX-2 | Suppression of enzyme activity, resulting in decreased prostaglandin synthesis. nih.gov |
| TNF-α | Reduction in the production of this pro-inflammatory cytokine. |
Cellular Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)
The antiproliferative properties of this compound and related compounds are primarily attributed to their capacity to induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells. These mechanisms are fundamental in controlling the unchecked proliferation of tumor cells.
Studies have revealed that certain indole-aryl amide derivatives can cause cell cycle arrest, particularly in the G1 or G2/M phases, in various cancer cell lines. researchgate.netnih.gov This blockage prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their growth. For instance, one study showed that a specific indole-aryl amide derivative induced G1 phase arrest in HT29 colon cancer cells. researchgate.net Another study on nortopsentin analogues, which contain an indole moiety, demonstrated cell cycle arrest at the G2/M phase in malignant peritoneal mesothelioma cells. nih.gov
In addition to halting the cell cycle, these compounds are potent inducers of apoptosis. nih.govmdpi.com They can modulate the expression of key proteins involved in the apoptotic cascade, such as increasing the levels of the pro-apoptotic protein Bax. mdpi.com The induction of apoptosis by these derivatives has been observed in various cancer cell lines, highlighting their potential as anticancer agents. mdpi.comscielo.brscielo.br A novel compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA), isolated from Selaginella pulvinata, has been shown to inhibit the proliferation of melanoma and colon carcinoma cells by inducing apoptosis. scielo.brscielo.br
| Cellular Mechanism | Key Findings for Indole-Acetamide Derivatives |
| Cell Cycle Arrest | Induction of cell cycle arrest in G1 or G2/M phase in various cancer cell lines. researchgate.netnih.gov |
| Apoptosis Induction | Upregulation of pro-apoptotic proteins (e.g., Bax) and induction of apoptosis in cancer cells. nih.govmdpi.comscielo.brscielo.br |
Antiviral Mode of Action (e.g., SARS-CoV-2 Main Protease, Spike Glycoprotein (B1211001), RNA-dependent RNA Polymerase Inhibition)
The potential antiviral activity of indole-acetamide derivatives has been investigated, with a particular focus on inhibiting key enzymes of the SARS-CoV-2 virus. The main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) are crucial for viral replication and are considered prime targets for antiviral drugs. mdpi.comresearchgate.net
Research has shown that derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide can act as inhibitors of the SARS-CoV-2 RdRp. nih.govresearchgate.net In one study, a library of these compounds was tested, and several candidates were found to strongly inhibit RdRp activity with low cytotoxicity. nih.govresearchgate.net This suggests that the indole-acetamide scaffold could be a promising starting point for the development of novel antiviral agents targeting this essential viral enzyme.
While direct inhibition of the spike glycoprotein by this compound is not extensively documented in the provided search results, the general strategy of targeting viral entry mechanisms is a key area of antiviral research. The spike protein's interaction with the host cell's ACE2 receptor is a critical step for viral entry, and compounds that disrupt this interaction are of significant interest.
| Viral Target | Proposed Mechanism of Action for Indole-Acetamide Derivatives |
| SARS-CoV-2 Main Protease (Mpro) | Inhibition of this protease is a key strategy to block viral replication. mdpi.comyoutube.com |
| SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) | Derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been shown to inhibit RdRp activity. nih.govresearchgate.net |
Reactive Oxygen Species Scavenging and Antioxidant Mechanisms
Indole-acetamide derivatives have demonstrated notable antioxidant properties, which are crucial for protecting cells from the damaging effects of reactive oxygen species (ROS). nih.gov An imbalance between ROS and antioxidants leads to oxidative stress, a condition implicated in numerous diseases. nih.gov
The antioxidant capacity of these compounds stems from their ability to scavenge free radicals. The indole ring system itself contributes to this activity. Studies on various indole-2-carboxamide and 3-acetamide derivatives have confirmed their ability to scavenge radicals, as demonstrated by methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. tandfonline.comresearchgate.net Specifically, indole-3-acetamide derivatives have been noted to possess better antioxidant properties than their indole-2-carboxamide counterparts. tandfonline.com
In addition to direct radical scavenging, some acetamide derivatives may exert their antioxidant effects by mitigating the formation of ROS. mdpi.com The antioxidant defense system in organisms includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are responsible for eliminating ROS. nih.gov While direct evidence for the upregulation of these specific enzymes by this compound is not detailed in the search results, the ability of related compounds to enhance cellular antioxidant defenses is a recognized mechanism. For example, some indole derivatives have been shown to activate heme oxygenase (HO), which provides cytoprotection against oxidative stress. nih.govtandfonline.com
| Mechanism | Observed Effect of Indole-Acetamide Derivatives |
| Reactive Oxygen Species (ROS) Scavenging | Direct scavenging of free radicals, demonstrated by methods such as the DPPH assay. tandfonline.comresearchgate.net |
| Antioxidant Activity | Indole-3-acetamide derivatives show potent antioxidant properties. tandfonline.com Some derivatives can activate cytoprotective enzymes like heme oxygenase. nih.govtandfonline.com |
Computational and Theoretical Investigations in Indole Acetamide Research
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict how a ligand, such as an indole-acetamide derivative, interacts with a protein's binding site.
Molecular docking studies have been successfully employed to predict the binding affinities and interaction modes of indole-acetamide derivatives with various biological targets. For instance, in the investigation of novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as potential inhibitors of the influenza A virus (IAV), molecular docking was used to theoretically confirm their potency against the neuraminidase (NA) receptor. semanticscholar.orgresearchgate.net The calculations provided insights into the residual interaction types between the ligands and the active site of the protein. semanticscholar.org Similarly, docking simulations were performed for a series of indole-3-acetamide (B105759) derivatives against the α-amylase enzyme to explore their binding modes. nih.gov These studies help in understanding the stability of the ligand-protein complexes formed. semanticscholar.org
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. For example, in a study of quinolone derivatives targeting DNA gyrase, the binding affinities were calculated to range from -7.1 to -18.8 kcal/mol. nih.gov Such predictions are crucial for identifying lead compounds with high affinity for their target protein. researchgate.net
A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and salt bridges. For example, docking studies of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs with the neuraminidase receptor revealed key hydrogen bond and hydrophobic interactions with residues such as ARG118, ASP151, GLU119, TRP179, ARG293, and PRO431. researchgate.net In another study on indole-3-acetamide derivatives as α-amylase inhibitors, interactions with residues like Leu165, Ala198, His201, and Asp300 were identified. nih.gov
The identification of these critical residues is fundamental to understanding the pharmacophoric features of a compound series. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole (B1671886) moiety itself is a significant pharmacophore in many biologically active compounds. nih.govpcbiochemres.com By understanding the essential interactions, medicinal chemists can design new molecules with improved binding and, consequently, enhanced biological activity. For example, site-directed mutagenesis studies have been used to experimentally validate the role of specific active-site residues predicted by computational models. nih.gov
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations provide a deeper understanding of the intrinsic properties of molecules, such as their electronic structure, reactivity, and spectroscopic characteristics. These methods are valuable for characterizing novel compounds and explaining their behavior at a subatomic level.
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the study of indole-acetamide derivatives, DFT calculations have been used to optimize molecular geometries and determine various physicochemical parameters. nih.govxisdxjxsu.asia These calculations can predict properties like molecular electrostatic potentials (MEP), which help in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. nih.govxisdxjxsu.asia For example, DFT has been employed to study the molecular behavior of N-chlorophenyl based acetamide (B32628) compounds in different solvents. xisdxjxsu.asia
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of quantum chemical calculations that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a smaller gap generally indicates higher chemical reactivity. nih.gov
These calculations can demonstrate that charge transfer occurs within a molecule. nih.gov For some indole derivatives, it has been shown that they can form intramolecular electron donor-acceptor complexes, which can undergo visible-light-induced charge transfer. rsc.org This property is crucial for understanding the electronic transitions and potential photophysical applications of these compounds. mdpi.com The study of HOMO-LUMO energies helps in understanding the electron-donating and electron-accepting capabilities of different parts of the molecule, which is fundamental to their interaction with biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are then used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent molecules.
QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be 2D descriptors, derived from the 2D representation of the molecule, or 3D descriptors, which take into account the 3D conformation. In a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus inhibitors, both 2D-QSAR and 3D-QSAR models were developed. semanticscholar.orgresearchgate.net The 2D-QSAR models used multilinear regression (MLR) and artificial neural networks (ANN) to predict the anti-IAV responses based on statistically significant molecular descriptors. semanticscholar.org
The 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions where steric, electrostatic, and other fields influence biological activity. researchgate.net For the anti-IAV inhibitors, the CoMFA and CoMSIA models provided reliable predictions of activity. researchgate.net Similarly, QSAR models have been developed for other indole derivatives, such as those targeting histone lysine (B10760008) methyl transferase, with good predictive power. eurjchem.com The ultimate goal of QSAR studies is to facilitate the in-silico design of new, more potent drug candidates. semanticscholar.orgeurjchem.com
An Examination of the Chemical Compound 2-(3-Acetyl-1H-indol-1-YL)acetamide
The chemical compound This compound is a distinct molecule within the broader class of indole derivatives. While extensive research exists for the indole scaffold and its many derivatives, publicly available scientific literature focusing specifically on this compound is limited. This article synthesizes the available data for this specific compound and contextualizes its potential properties within the well-established research field of indole-acetamides.
Future Research Trajectories and Translational Outlook
Exploration of Novel Synthetic Strategies for Enhanced Analog Libraries
The development of diverse and extensive analog libraries is fundamental to exploring the full therapeutic potential of the 2-(3-acetyl-1H-indol-1-yl)acetamide scaffold. Future research will likely focus on creating more efficient, versatile, and scalable synthetic routes. This includes the exploration of novel catalytic systems, multicomponent reactions, and flow chemistry approaches to accelerate the synthesis of a wide array of derivatives. By modifying the indole (B1671886) core, the acetyl group, and the acetamide (B32628) side chain, researchers can systematically probe the chemical space around the lead compound. The generation of these libraries is crucial for subsequent structure-activity relationship studies and the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Integration of Advanced Computational Techniques for Rational Ligand Design and Target Identification
Computational chemistry and molecular modeling are poised to play an increasingly integral role in guiding the rational design of new this compound-based ligands. Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets. These computational approaches can help predict the affinity of novel analogs, identify key intermolecular interactions, and elucidate the structural basis for their biological activity. Furthermore, in silico methods can be employed for virtual screening of large compound libraries and for identifying potential new protein targets, thereby expanding the therapeutic applications of this chemical scaffold.
Refinement of Structure-Activity Relationship (SAR) Understanding for Precision Modifications
A detailed understanding of the structure-activity relationship (SAR) is paramount for the precision-guided optimization of this compound derivatives. Future research will focus on systematically correlating specific structural modifications with changes in biological activity. This involves the synthesis and biological evaluation of a wide range of analogs to determine which functional groups and structural features are essential for potency and selectivity. Comprehensive SAR data will enable researchers to make informed decisions about which parts of the molecule to modify to enhance desired properties while minimizing off-target effects. This iterative process of design, synthesis, and testing is crucial for the development of highly optimized drug candidates.
Investigation of Polypharmacological Profiles and Multi-Targeting Approaches
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction in drug discovery. Given the versatile nature of the indole nucleus, it is plausible that this compound and its analogs may exhibit polypharmacological profiles. Future investigations should explore the potential for these compounds to modulate multiple biological pathways simultaneously. This multi-targeting approach could be particularly beneficial for complex diseases where targeting a single protein is often insufficient. Identifying and validating these multiple targets will be a key research direction, potentially leading to the development of first-in-class therapies with novel mechanisms of action.
Addressing Challenges in Preclinical Translation and Optimization for Future Development
The successful translation of a promising compound from the laboratory to clinical development is fraught with challenges. For this compound and its derivatives, key preclinical hurdles will need to be addressed. These include optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Ensuring adequate bioavailability and metabolic stability is critical for achieving therapeutic concentrations in the body. Furthermore, thorough toxicological studies will be necessary to establish a favorable safety profile. Overcoming these preclinical challenges through careful lead optimization and formulation development will be essential for the future clinical success of this class of compounds.
Q & A
Q. What are the standard synthetic routes for 2-(3-Acetyl-1H-indol-1-YL)acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions. For example, 1H-indole-3-carbaldehyde oxime (prepared from 1H-indole-3-carbaldehyde and hydroxylamine) reacts with substituted 2-chloroacetamide derivatives under reflux in ethanol. Catalysts like pyridine or acetic anhydride are used for acetylation. Optimization involves adjusting reaction time (5–24 hours), temperature (80–110°C), and stoichiometric ratios of reagents to improve yield and purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C-NMR : For structural elucidation (e.g., indole proton signals at δ 7.0–8.5 ppm).
- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M⁺] at m/z 254).
- Elemental analysis : To validate empirical formulas (e.g., C, H, N content) .
Q. How is the antioxidant activity of this compound evaluated in vitro?
Common assays include:
- DPPH radical scavenging : Measures reduction of DPPH absorbance at 517 nm.
- FRAP assay : Quantifies Fe³⁺ to Fe²⁺ reduction. Activities are compared to standards like ascorbic acid, with IC₅₀ values calculated. Halogen substitutions (e.g., Cl, F) at specific positions enhance activity due to electron-withdrawing effects .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes geometry and calculates bond lengths/angles. For example, C(9)-N(1) bond lengths (1.376 Å) and angles (124.87°) from DFT align with X-ray crystallography data. Discrepancies may arise from solvent effects or crystal packing, requiring conformational analysis or solvent-phase simulations .
Q. What strategies address low yield in Pd-catalyzed amidation during synthesis?
Q. How do crystallographic software tools (e.g., SHELXL, ORTEP-III) aid in resolving structural ambiguities?
- SHELXL : Refines X-ray data to model thermal displacement parameters and hydrogen bonding.
- ORTEP-III : Visualizes anisotropic displacement ellipsoids to detect disorder or twinning. For example, SHELXL can resolve overlapping electron density in indole-acetamide derivatives by iterative refinement .
Q. What experimental approaches validate the bioactive conformation of this compound?
- X-ray crystallography : Determines solid-state conformation (e.g., planar indole ring with acetamide side chain at 120°).
- Molecular docking : Predicts binding modes to antioxidant enzymes (e.g., NADPH oxidase).
- SAR studies : Modifying substituents (e.g., methoxy vs. hydroxy groups) correlates structural features with activity .
Data Contradiction and Optimization
Q. How to interpret conflicting antioxidant activity results between FRAP and DPPH assays?
- Mechanistic differences : FRAP measures reducing capacity, while DPPH assesses radical scavenging.
- pH dependency : FRAP requires acidic conditions (pH 3.6), whereas DPPH is pH-neutral.
- Compound solubility : Hydrophobic derivatives may underperform in aqueous FRAP but excel in DPPH .
Q. What methodologies resolve discrepancies between theoretical (DFT) and experimental (XRD) bond angles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
